3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime
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Overview
Description
Scientific Research Applications
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including nitrobenzene derivatives and polymers. This compound has also been studied for its potential use in drug development, as it has been shown to be able to bond with other organic compounds and form strong bonds. Additionally, it has been studied for its potential use in the synthesis of nanomaterials, such as carbon nanotubes, and for its potential applications in biotechnology.
Mechanism of Action
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime acts as a catalyst in various reactions, allowing for the formation of strong bonds between organic compounds. The compound is able to form strong bonds due to its nitrobenzene structure, which contains an electron-withdrawing nitro group. This nitro group is able to interact with other organic compounds, allowing for the formation of strong bonds. Additionally, the compound is able to form hydrogen bonds, which further strengthen the bonds between organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. The compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.
Advantages and Limitations for Lab Experiments
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has several advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is soluble in a variety of solvents, allowing for easy manipulation in lab experiments. However, the compound is highly reactive and can be toxic if not handled properly, making it important to use proper safety precautions when using the compound in experiments.
Future Directions
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has potential applications in a variety of fields, including drug development, nanomaterial synthesis, and biotechnology. Additionally, the compound could be further studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to act as an antioxidant. Additionally, the compound could be studied for its potential applications in the synthesis of other organic compounds and its potential to act as a catalyst in other reactions. Finally, the compound could be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is synthesized using a two-step process. The first step involves the reaction of nitrobenzene and 4-thienylcarbonyl piperazine in the presence of a base catalyst. This reaction forms a nitrobenzene derivative which is then reacted with methyl oxime in the presence of a base catalyst in the second step. The reaction is carried out at room temperature and yields this compound as the final product.
Safety and Hazards
properties
IUPAC Name |
[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIUOQJPACBOC-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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